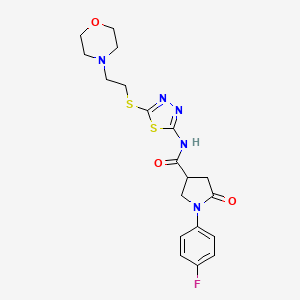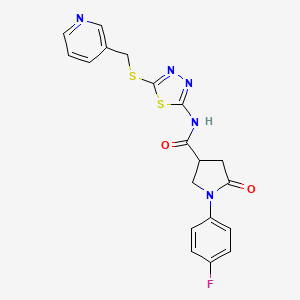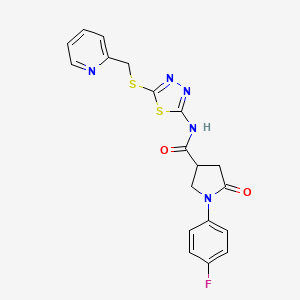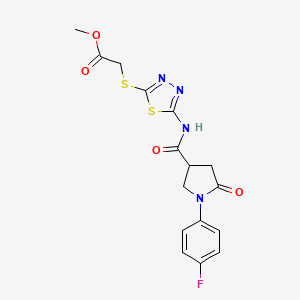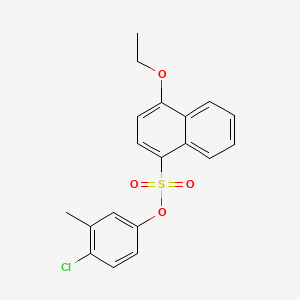
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate
Übersicht
Beschreibung
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate, also known as CES, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a fluorescent probe and in the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been studied for its potential use as a fluorescent probe, particularly in the detection of metal ions. It has also shown promise in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been used as a tool to study protein-protein interactions, as it can bind to specific sites on proteins and induce conformational changes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate involves its ability to bind to specific sites on proteins and induce conformational changes. This can lead to changes in protein function and activity, which can be useful in the development of new drugs and in the study of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate can induce changes in protein function and activity, which can have biochemical and physiological effects. For example, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate in lab experiments is its efficiency and reproducibility in synthesis. Additionally, its ability to bind to specific sites on proteins makes it a useful tool for studying protein-protein interactions. However, one limitation is that 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate. One area of interest is in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate could lead to new insights into protein function and activity. Finally, there is potential for 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate to be used in the development of new fluorescent probes for the detection of metal ions and other molecules.
In conclusion, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate is a promising compound for scientific research, with potential applications in the development of new drugs and in the study of protein-protein interactions. While there are limitations to its use, its efficiency in synthesis and ability to induce conformational changes in proteins make it a valuable tool for researchers. Further research on 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate could lead to new insights into protein function and activity, as well as the development of new drugs and fluorescent probes.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) 4-ethoxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-3-23-18-10-11-19(16-7-5-4-6-15(16)18)25(21,22)24-14-8-9-17(20)13(2)12-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDHUKQWFGXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



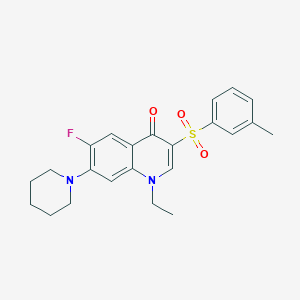

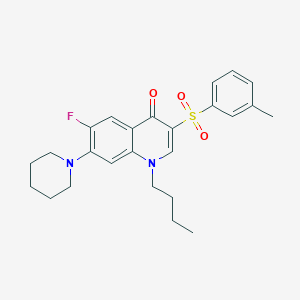
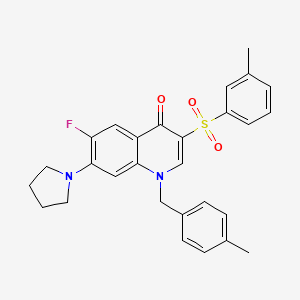
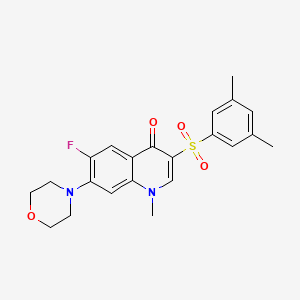
![ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3409654.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3409671.png)
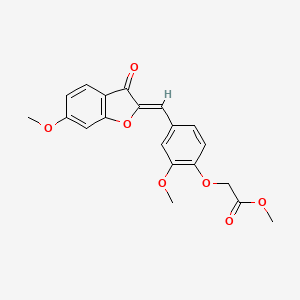
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3409686.png)
![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3409690.png)
